molecular formula C14H12F3NO3 B12888366 5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]- CAS No. 89150-20-9

5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12888366
CAS No.: 89150-20-9
M. Wt: 299.24 g/mol
InChI Key: COYRLTVESNXWPU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 5-oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]- is 3-[2-methyl-4-(4-(trifluoromethyl)phenyl)-1,3-oxazol-5-yl]propanoic acid . This designation follows the hierarchical prioritization rules for heterocyclic compounds, where the oxazole ring serves as the parent structure. The oxazole moiety (C₃H₃NO) is a five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 3. Substituents are assigned numerical positions based on their attachment points:

  • A methyl group (-CH₃) at position 2.
  • A 4-(trifluoromethyl)phenyl group (-C₆H₄CF₃) at position 4.
  • A propanoic acid chain (-CH₂CH₂COOH) at position 5.

The structural formula (Figure 1) illustrates these substituents spatially, with the propanoic acid extending from the oxazole’s fifth carbon. The SMILES notation for this compound is CC1=NC(=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCC(=O)O , which encodes the connectivity of atoms and functional groups. This representation confirms the absence of tautomerism or resonance stabilization beyond the inherent aromaticity of the oxazole core.

Alternative Chemical Names and Registry Identifiers

This compound is referenced under multiple synonyms across chemical databases, reflecting its structural complexity and research applications:

  • 2-Methyl-4-(4-trifluoromethylphenyl)-5-oxazolepropanoic acid
  • 5-(2-Carboxyethyl)-2-methyl-4-(4-(trifluoromethyl)phenyl)oxazole
  • 3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)-1,3-oxazol-5-yl)propanoate (deprotonated form)

While the CAS Registry Number for this specific derivative is not explicitly listed in publicly available records, structurally analogous oxazole-propanoic acid hybrids, such as 3-(4-(2-chlorophenyl)-2-methyloxazol-5-yl)propanoic acid (CAS 89150-12-9), share similar naming conventions and registry protocols. Cross-referencing with databases like PubChem and ChemSpider suggests that the compound’s unique substitution pattern may necessitate manual registration for formal identification.

Molecular Formula and Weight Analysis

The molecular formula of 5-oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]- is C₁₄H₁₅F₃NO₃ , derived from the summation of atomic constituents:

  • Oxazole core : C₃H₃NO
  • Methyl group : C₁H₃
  • 4-(Trifluoromethyl)phenyl group : C₇H₄F₃
  • Propanoic acid chain : C₃H₅O₂

Molecular weight :

  • Carbon (12.01 × 14) = 168.14
  • Hydrogen (1.008 × 15) = 15.12
  • Fluorine (19.00 × 3) = 57.00
  • Nitrogen (14.01 × 1) = 14.01
  • Oxygen (16.00 × 3) = 48.00
  • Total = 168.14 + 15.12 + 57.00 + 14.01 + 48.00 = 302.27 g/mol

This calculation aligns with mass spectrometry data for related oxazole derivatives, which typically exhibit deviations of <0.5% due to isotopic variations. The presence of three fluorine atoms contributes significantly to the compound’s molecular weight, a hallmark of trifluoromethyl-substituted aromatics.

Isomeric Considerations and Stereochemical Features

The compound’s isomeric potential is limited due to its rigid oxazole backbone and substitution pattern. Key considerations include:

  • Positional Isomerism : The fixed positions of the methyl, phenyl, and propanoic acid groups preclude positional isomerism.
  • Stereoisomerism : The propanoic acid chain lacks chiral centers, as the central carbon in the -CH₂CH₂COOH moiety is bonded to two identical methylene groups (-CH₂-). Consequently, no enantiomers or diastereomers are possible under standard conditions.
  • Tautomerism : The oxazole ring’s aromatic stability prevents keto-enol tautomerism, unlike non-aromatic heterocycles such as pyrazolones or barbiturates.

Comparative analysis with chiral oxazole derivatives, such as (2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid (L-AMPA), confirms that stereochemical complexity arises only when asymmetric centers are present. In this case, the absence of such centers simplifies the compound’s isomeric profile.

Properties

CAS No.

89150-20-9

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

3-[2-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C14H12F3NO3/c1-8-18-13(11(21-8)6-7-12(19)20)9-2-4-10(5-3-9)14(15,16)17/h2-5H,6-7H2,1H3,(H,19,20)

InChI Key

COYRLTVESNXWPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-amino-2-methylpropanenitrile and 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base like triethylamine under reflux conditions.

    Introduction of the Propanoic Acid Moiety: The oxazole intermediate is then subjected to a reaction with bromoacetic acid in the presence of a base such as potassium carbonate. This step introduces the propanoic acid group to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl] has shown promise in medicinal chemistry due to its ability to interact with biological targets. The trifluoromethyl group significantly enhances its ability to modulate enzyme activity and alter signaling pathways, which can lead to therapeutic effects.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its effectiveness in inhibiting cyclooxygenase enzymes, which are crucial in inflammatory responses.

Materials Science

The unique structural features of 5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl] also lend themselves to applications in materials science. Its chemical properties allow it to be used as a building block for the synthesis of advanced materials, including polymers and nanocomposites.

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
2-Methyl-4-(trifluoromethyl)phenylboronic acidBoronic acid structureUsed in Suzuki coupling reactions; lacks the oxazole ring
4-(Trifluoromethyl)phenylboronic acidBoronic acid structureSimilar trifluoromethyl group; no oxazole functionality
3-(Trifluoromethyl)phenylboronic acidBoronic acid structureContains only one trifluoromethyl group; no oxazole ring

This table illustrates how the unique combination of functional groups in 5-Oxazolepropanoic acid sets it apart from structurally similar compounds, enhancing its utility in research and development.

Agricultural Chemistry

There is emerging interest in the application of this compound within agricultural chemistry. Its ability to modulate biochemical pathways suggests potential use as a pesticide or herbicide, targeting specific pests while minimizing environmental impact.

Synthetic Routes

The synthesis of 5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl] typically involves several steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving precursors such as 2-amino-2-methylpropanenitrile and 4-(trifluoromethyl)benzoyl chloride.
  • Introduction of the Propanoic Acid Moiety : The oxazole intermediate is reacted with bromoacetic acid under basic conditions to introduce the propanoic acid group.

Industrial Production

For large-scale production, continuous flow reactors are often employed to optimize reaction conditions and enhance yield. Advanced purification techniques such as recrystallization and chromatography are utilized to ensure high purity of the final product.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid moiety can form hydrogen bonds with target proteins, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Notable Features
Target Compound Oxazole 2-methyl, 4-[4-(trifluoromethyl)phenyl], 5-propanoic acid High lipophilicity (-CF₃), hydrogen bonding (COOH)
3-(2-Methoxyphenyl)propanoic acid Phenylpropanoic acid 2-methoxy on phenyl ring Electron-donating methoxy group; moderate solubility (polar COOH)
5-(4-Methoxyphenyl)thiazole Thiazole 4-methoxyphenyl Thiazole (S/N heterocycle) offers distinct dipole vs. oxazole; weaker acidity
2-Chloro-4-phenyl-oxazole Oxazole 2-chloro, 4-phenyl Chloro substituent (electron-withdrawing) increases reactivity vs. -CF₃
3-(Methylsulfanyl)-4-phenyl-1,2,4-triazole Triazole Methylsulfanyl, phenyl, thieno[3,2-b]pyridine Sulfur-containing groups enhance metabolic stability; complex heterocyclic system
Key Observations :
  • Solubility: The propanoic acid chain in the target compound improves aqueous solubility compared to non-acid analogs like 2-Chloro-4-phenyl-oxazole.
  • Heterocycle Differences : Thiazole (in 5-(4-Methoxyphenyl)thiazole) and triazole (in ) cores exhibit distinct dipole moments and metabolic pathways compared to oxazole.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Melting Point (°C) Solubility (Water) LogP (Predicted)
Target Compound C₁₄H₁₂F₃NO₃ Not reported Moderate ~3.2
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 98–102 High ~1.8
5-(4-Methoxyphenyl)thiazole C₁₀H₉NOS 135–137 Low ~2.5
2-Chloro-4-phenyl-oxazole C₉H₆ClNO Not reported Very low ~2.9
Analysis :
  • LogP : The -CF₃ group increases the target compound’s lipophilicity (LogP ~3.2) compared to methoxy-substituted analogs (LogP ~1.8–2.5), suggesting better membrane permeability.

Biological Activity

5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • CAS Number : 1403564-06-6

The compound features a trifluoromethyl group, which is known to enhance biological activity by altering the lipophilicity and electronic properties of the molecule.

1. Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various oxazolones against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was notably low, suggesting potent antibacterial activity .

2. Analgesic and Anti-inflammatory Effects

Oxazole derivatives have been investigated for their analgesic and anti-inflammatory effects. In a study involving various synthesized oxazol-5(4H)-ones, the compounds demonstrated significant analgesic activity in writhing and hot plate tests. The presence of specific functional groups, such as the trifluoromethyl group, was correlated with enhanced efficacy in pain relief .

3. Antidiabetic Potential

Recent studies have explored the compound's potential as a multi-target antidiabetic agent. The compound exhibited promising results in inhibiting key enzymes involved in glucose metabolism, including α-glucosidase and α-amylase. Molecular docking studies suggested strong binding affinities to these targets, indicating its potential for further development as an antidiabetic drug .

Case Study 1: Antimicrobial Evaluation

A collection of novel oxazole derivatives was synthesized and tested for antimicrobial activity against various bacterial strains. Among these, one derivative exhibited a MIC of 0.5 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent against resistant bacterial infections .

Case Study 2: Pain Management Trials

In preclinical trials, several oxazol-5(4H)-ones were administered to mice to evaluate their analgesic effects. The results indicated that compounds with the trifluoromethyl substitution significantly reduced pain responses compared to control groups. This positions these compounds as potential alternatives to traditional analgesics like NSAIDs .

The biological activity of 5-Oxazolepropanoic acid is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Analgesic Mechanism : Modulation of pain pathways through TRPV1 channel antagonism.
  • Antidiabetic Mechanism : Inhibition of carbohydrate-hydrolyzing enzymes leading to reduced glucose absorption.

Q & A

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : Comparative studies with non-fluorinated analogs measure logD (lipophilicity), solubility (via shake-flask method), and metabolic stability (using liver microsomes). The trifluoromethyl group enhances membrane permeability and resistance to oxidative metabolism .

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